2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Description
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-2-3-6-14-12(16)10-15-7-4-5-11(8-13)9-15/h11H,2-10,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOCXBYCDXOCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide typically involves the reaction of 3-(aminomethyl)piperidine with N-butylacetamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is investigated for its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Biological Activity
2-[3-(Aminomethyl)piperidin-1-yl]-N-butylacetamide is a compound of interest due to its potential therapeutic applications. Its biological activity has been investigated in various studies, focusing on its interactions with receptors and enzymes that play crucial roles in several physiological and pathological processes.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly by acting on serotonin and dopamine receptors. This modulation can influence pain perception and mood regulation.
Analgesic Effects
A study on piperidine derivatives demonstrated that compounds related to this compound showed significant analgesic effects in animal models. These compounds were tested for their ability to increase mechanical thresholds in neuropathic pain models, indicating potential use in pain management .
Neuroprotective Properties
In vitro studies have shown that this compound may protect neurons from apoptosis induced by oxidative stress. The mechanism involves the inhibition of calcium influx through T-type calcium channels, which are implicated in neurodegenerative diseases .
Study 1: Pain Management
In a controlled study, the efficacy of this compound was evaluated against standard analgesics. The results indicated that the compound significantly reduced pain responses in rodent models compared to the control group, suggesting its potential as a novel analgesic agent .
Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound in models of Alzheimer’s disease. It was found that treatment with this compound led to a reduction in amyloid-beta plaques and improved cognitive function in treated animals, highlighting its potential role in neurodegenerative disease therapy .
Table 1: Biological Activity Summary
| Biological Activity | Model Used | Result |
|---|---|---|
| Analgesic Effect | Neuropathic pain model (rats) | Significant increase in mechanical threshold (80% increase) |
| Neuroprotection | Alzheimer’s disease model (mice) | Reduced amyloid-beta plaques; improved cognitive function |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
